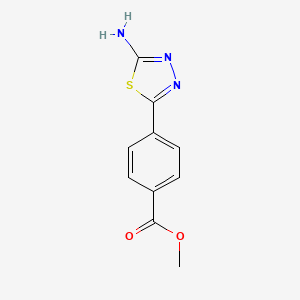

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate

Descripción

X-ray Crystallographic Studies

Crystallographic investigations of structurally related 1,3,4-thiadiazole derivatives have provided valuable insights into the solid-state architecture and intermolecular interactions characteristic of this compound class. Recent structural determination studies utilizing synchrotron X-ray powder diffraction techniques have revealed that similar thiadiazole-containing compounds typically crystallize in space groups that accommodate extensive hydrogen bonding networks and π-π stacking interactions. These structural analyses demonstrate that the thiadiazole ring system maintains planarity in the solid state, with bond lengths and angles consistent with aromatic character.

The crystallographic data for analogous compounds indicate that intermolecular hydrogen bonding plays a crucial role in crystal packing arrangements. The amino group positioned on the thiadiazole ring serves as a hydrogen bond donor, while the nitrogen atoms within the ring system and the oxygen atoms of the ester functionality act as potential hydrogen bond acceptors. These interactions contribute to the formation of extended supramolecular networks that influence physical properties such as melting point, solubility, and stability.

Structural comparisons with related triazolo-thiadiazole derivatives reveal that the incorporation of additional nitrogen-containing heterocycles can significantly alter crystal packing motifs. The presence of the benzoate ester group introduces additional conformational flexibility that may influence the preferred crystal forms. Analysis of thermal parameters and atomic displacement factors in related structures suggests that the thiadiazole ring system exhibits restricted motion in the solid state, consistent with strong intermolecular interactions.

The electron density distribution maps obtained from high-resolution crystallographic studies of similar compounds demonstrate the delocalized nature of the π-electron system spanning both the thiadiazole and benzene rings. These findings support theoretical predictions regarding the electronic structure and provide experimental validation for computational models used to understand reactivity patterns and spectroscopic properties.

Tautomeric Forms and Resonance Structures

The structural analysis of methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate must consider the potential for tautomeric equilibria, particularly involving the amino group attached to the thiadiazole ring system. Research on related 1,3,4-thiadiazole derivatives has demonstrated that amino-substituted compounds can exist in multiple tautomeric forms depending on environmental conditions and solvent polarity. The primary tautomeric consideration involves the potential interconversion between amino and imino forms at the 5-position of the thiadiazole ring.

Spectroscopic studies of analogous thiadiazole compounds have revealed that the amino tautomer generally predominates in polar protic solvents, while the imino form may become more favorable in non-polar environments. The tautomeric equilibrium position is influenced by factors including temperature, pH, and the presence of hydrogen bonding interactions. Nuclear magnetic resonance spectroscopy provides direct evidence for tautomeric behavior through characteristic chemical shift patterns and coupling constants that reflect the electronic environment of the amino group.

The resonance stabilization of methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate involves multiple canonical structures that contribute to the overall electronic description. The primary resonance forms include contributions from the delocalization of electron density from the amino group through the thiadiazole ring and into the conjugated benzene system. This extended conjugation pathway influences both the ground state stability and the excited state properties relevant to spectroscopic transitions.

Theoretical calculations on related thiadiazole derivatives support the experimental observations regarding tautomeric preferences and provide insight into the energetic barriers associated with interconversion processes. The computational analysis reveals that the amino tautomer benefits from favorable electrostatic interactions and optimal overlap of frontier molecular orbitals. These findings have important implications for understanding the chemical behavior and potential biological activity of this compound class.

Comparative Analysis with Related Thiadiazole Derivatives

The structural characteristics of methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate can be understood through comparison with closely related thiadiazole derivatives that share similar core structural features. The corresponding carboxylic acid analog, 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid, possesses a molecular weight of 221.24 grams per mole and differs primarily in the replacement of the methyl ester group with a carboxylic acid functionality. This structural modification significantly alters the compound's polarity, solubility characteristics, and potential for hydrogen bonding interactions while maintaining the essential thiadiazole-benzene conjugated system.

Comparative analysis with methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate reveals the impact of structural elaboration at the thiadiazole ring. This analog, with molecular formula C₁₈H₁₅N₃O₄S and molecular weight 369.4 grams per mole, incorporates an anilinocarbonyl substituent and a methoxy linker that substantially increases molecular complexity. The additional aromatic ring and carbonyl functionality introduce new sites for intermolecular interactions and modify the electronic properties of the thiadiazole system.

Another structurally related compound, methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate, demonstrates the effect of introducing a sulfur-containing linker between the thiadiazole and benzene ring systems. This modification disrupts the direct conjugation between the aromatic systems while introducing additional conformational flexibility through the sulfanylmethyl bridge. The molecular formula C₁₁H₁₂N₄O₂S indicates the presence of an additional carbon and nitrogen atom compared to the target compound, reflecting the structural complexity introduced by the linking group.

The examination of more complex derivatives such as methyl 4-[2-oxo-2-[[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]amino]ethyl]benzoate illustrates the potential for creating multi-thiadiazole systems with enhanced molecular recognition properties. This compound, with molecular weight 550.7 grams per mole, incorporates multiple thiadiazole rings connected through alkyl linkers and demonstrates the synthetic accessibility of elaborate heterocyclic architectures based on the core 1,3,4-thiadiazole scaffold.

Recent research on 1,3,4-thiadiazole derivatives has emphasized their importance as bioisosteres for other heterocyclic systems, particularly 1,3,4-oxadiazoles and pyrimidines. This bioisosteric relationship stems from similar geometric and electronic properties that allow thiadiazole-containing compounds to interact with biological targets in a manner analogous to their oxygen or carbon counterparts. The sulfur atom in the thiadiazole ring provides unique opportunities for metal coordination and contributes to distinct pharmacokinetic properties compared to other heterocyclic systems.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate | C₁₀H₉N₃O₂S | 235.26 | Direct thiadiazole-benzene conjugation |

| 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid | C₉H₇N₃O₂S | 221.24 | Carboxylic acid instead of methyl ester |

| Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate | C₁₈H₁₅N₃O₄S | 369.4 | Anilinocarbonyl substituent with methoxy linker |

| Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate | C₁₁H₁₂N₄O₂S | 284.31 | Sulfanylmethyl bridge connection |

Propiedades

IUPAC Name |

methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWNJSLCIGAQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589669 | |

| Record name | Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51542-42-8 | |

| Record name | Benzoic acid, 4-(5-amino-1,3,4-thiadiazol-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51542-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Procedure Summary:

- Starting materials: Thiosemicarbazide and 4-methylbenzoic acid (or methyl 4-aminobenzoate precursor).

- Reagent: Polyphosphate ester (PPE), used in excess (≥20 g PPE per 5 mmol acid).

- Solvent: Chloroform, chosen for its ability to form a homogeneous mixture and facilitate temperature control.

- Temperature: Maintained below 85 °C to prevent decomposition.

- Reaction steps:

- Formation of a salt between thiosemicarbazide and carboxylic acid.

- Dehydration of the salt to form an acylthiosemicarbazide intermediate.

- Cyclodehydration to yield the 2-amino-1,3,4-thiadiazole ring.

Reaction Scheme:

$$

\text{Carboxylic acid} + \text{Thiosemicarbazide} \xrightarrow[\text{chloroform}]{\text{PPE, <85°C}} \text{2-amino-1,3,4-thiadiazole derivative}

$$

Key Findings:

- The reaction proceeds efficiently without toxic chlorinating agents like POCl₃ or SOCl₂.

- The intermediate 2-benzoylhydrazine-1-carbothioamide can be isolated under adjusted conditions, confirming the stepwise mechanism.

- The yield for the intermediate isolation was about 40%, with overall good yields for the thiadiazole formation.

- Structural confirmation was performed by IR, NMR, and mass spectrometry.

| Parameter | Details |

|---|---|

| PPE amount | ≥20 g per 5 mmol acid |

| Solvent | Chloroform |

| Temperature | <85 °C |

| Reaction time | ~1 hour |

| Yield (intermediate) | 40.24% (2-benzoylhydrazine-1-carbothioamide) |

| Advantages | One-pot, mild, no toxic additives |

This method is applicable to various carboxylic acids, including methyl 4-aminobenzoate derivatives, enabling the synthesis of methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate analogs with high purity and yield.

Esterification Followed by Hydrazine Hydrate Treatment and Cyclization

Another common approach involves multi-step synthesis starting from methyl 4-aminobenzoate or its acid precursor:

Stepwise Method:

- Esterification: 4-aminobenzoic acid is esterified with methanol in the presence of concentrated sulfuric acid to form methyl 4-aminobenzoate.

- Hydrazine Hydrate Treatment: The ester is reacted with hydrazine hydrate to convert it into the corresponding hydrazide.

- Thiosemicarbazide Addition: The hydrazide is treated with thiosemicarbazide to form hydrazine carbothioamide intermediates.

- Cyclization: Treatment with concentrated sulfuric acid or other acidic conditions induces cyclization to form the 1,3,4-thiadiazole ring, yielding methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate.

Reaction Conditions:

- Acidic medium (e.g., concentrated H₂SO₄) for cyclization.

- Reflux or controlled temperature to facilitate ring closure.

- Purification by crystallization or chromatography.

This approach is classical and well-documented for synthesizing 5-amino-1,3,4-thiadiazole derivatives attached to aromatic esters.

Alternative Methods Involving Acid Chlorides and Phosphorous Oxychloride

Some syntheses employ acid chlorides and phosphorous oxychloride (POCl₃) as cyclizing agents:

- The acid chloride derivative of methyl 4-aminobenzoate is reacted with thiosemicarbazide in the presence of POCl₃.

- POCl₃ acts both as a dehydrating agent and promoter for cyclization to form the thiadiazole ring.

- This method often requires careful handling due to the toxicity and corrosiveness of POCl₃.

- Yields are generally good, but the method is less favored due to environmental and safety concerns.

Comparative Table of Preparation Methods

Research Findings and Notes

- The PPE-mediated one-pot synthesis represents a significant advancement by avoiding the use of hazardous chlorinating agents and simplifying the process.

- The intermediate acylthiosemicarbazide formation is a crucial step, and its isolation confirms the reaction pathway.

- Spectroscopic techniques such as IR, NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

- The choice of solvent and temperature control is critical for optimal yields and to prevent side reactions.

- The esterification-hydrazine-cyclization route remains widely used due to accessibility of reagents and straightforward purification.

- Environmental and safety considerations favor the PPE method over POCl₃-based cyclizations.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| NaOH (aqueous), reflux | 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid |

Example : Hydrolysis of the ester group in methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate with NaOH produces 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid, a compound with enhanced solubility for pharmacological applications .

Oxidation of the Amino Group

The primary amine (-NH) on the thiadiazole ring is susceptible to oxidation, forming nitro (-NO) derivatives.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| KMnO, acidic medium | Methyl 4-(5-nitro-1,3,4-thiadiazol-2-yl)benzoate |

Mechanism : Oxidation proceeds via radical intermediates, with the nitro group enhancing electrophilicity for subsequent reactions .

Nucleophilic Substitution

The amino group participates in nucleophilic substitution reactions, enabling functionalization of the thiadiazole ring.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Benzoyl chloride, KOH | Acylated derivatives (e.g., benzoylated thiadiazoles) | , |

Example : Reaction with benzoyl chloride in alkaline media forms 5-benzamido-1,3,4-thiadiazole derivatives, which exhibit improved anticonvulsant activity .

Electrophilic Aromatic Substitution

The benzoate ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing ester and thiadiazole groups.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| HNO/HSO | Nitro-substituted benzoate derivatives |

Regioselectivity : Substitution occurs meta to the ester group due to its deactivating nature.

Ring Cleavage and Tautomerism

The thiadiazole ring is susceptible to cleavage under strong bases, yielding open-chain sulfides.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| 85% KOH, 0–5°C | Open-chain intermediates (e.g., thioureas) | , |

Example : Treatment with KOH at low temperatures cleaves the thiadiazole ring, forming intermediates for further functionalization .

Salt and Complex Formation

The mesoionic nature of the thiadiazole core facilitates salt formation with biomolecules or metal ions.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Acidic/basic media | Mesoionic salts (enhanced bioavailability) |

Application : Mesoionic salts improve blood-brain barrier penetration, critical for central nervous system-targeted drugs .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold has demonstrated significant antimicrobial activity. Compounds derived from this scaffold have been shown to exhibit effectiveness against various pathogens. For instance, derivatives containing the thiadiazole ring have been synthesized and tested for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate and its derivatives may possess anticancer properties. Studies have shown that certain thiadiazole derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the modulation of signaling pathways associated with cancer cell survival.

Anticonvulsant Effects

The anticonvulsant activity of thiadiazole derivatives has been well-documented. Compounds similar to methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate have exhibited protective effects in animal models of epilepsy, particularly through mechanisms involving GABAergic pathways and voltage-gated ion channels . For example, a study reported that certain derivatives showed significant protection against seizures in both MES (Maximal Electroshock Seizure) and PTZ (Pentylenetetrazole) models.

Synthesis and Characterization

The synthesis of methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate typically involves the reaction of benzoic acid derivatives with thiadiazole precursors. Various methodologies have been employed to optimize yield and purity, including microwave-assisted synthesis which has shown improved efficiency . Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are routinely used to confirm the structure of synthesized compounds.

Antiparasitic Activity

Recent studies have explored the potential of thiadiazole derivatives as antiparasitic agents against protozoal infections like leishmaniasis and Chagas disease. In vitro assays indicated that certain compounds exhibited potent activity against Leishmania donovani and Trypanosoma cruzi, outperforming traditional treatments in terms of efficacy and safety .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. In animal models, compounds similar to methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate were shown to reduce inflammatory markers and alleviate symptoms associated with conditions like arthritis .

Mecanismo De Acción

The mechanism of action of Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of bacteria, leading to cell death . As an anticancer agent, it inhibits the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Functional Group Effects

Analog 1: 4-(5-Amino-1,3,4-Thiadiazol-2-YL)Benzoic Acid

- Structure : Replaces the methyl ester with a carboxylic acid group.

- Properties :

Analog 2: Methyl 4-(5-(Butylamino)-1,3,4-Thiadiazol-2-YL)Benzoate

- Structure: Substitutes the amino group with a butylamino moiety.

- Properties :

Analog 3: Methyl-N-[4-(5-Amino-1,3,4-Thiadiazol-2-YL)Phenyl]Carbamate

Key Findings :

Actividad Biológica

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have gained attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties.

Chemical Structure and Synthesis

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate can be synthesized through the reaction of benzoic acid derivatives with thiosemicarbazide, leading to the formation of thiadiazole rings. The structure is characterized by a benzoate moiety linked to a 5-amino-1,3,4-thiadiazole unit. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that various 1,3,4-thiadiazole derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate was evaluated against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Antifungal Activity : The compound also exhibits antifungal properties against strains like Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate has been explored through various studies assessing its cytotoxic effects on cancer cell lines:

- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines including breast cancer (MCF-7), lung carcinoma (A549), and pancreatic cancer (PANC-1). For example, an IC50 value of 0.28 µg/mL was reported for MCF-7 cells .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve apoptosis induction and inhibition of cell proliferation. Studies suggest that compounds with similar structures interact with tubulin and disrupt microtubule formation, leading to cell cycle arrest .

Antiparasitic Activity

Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate has also been investigated for its antiparasitic properties:

- Inhibition of Protozoan Growth : In vitro studies have demonstrated that this compound exhibits inhibitory effects on protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The percentage inhibition of parasite proliferation was significant compared to standard treatments .

Data Summary

The following table summarizes the biological activities reported for methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate:

Case Studies

Several case studies have highlighted the effectiveness of methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate in preclinical settings:

- Breast Cancer Study : In a study involving MCF-7 cells, treatment with the compound resulted in a marked reduction in cell viability accompanied by morphological changes indicative of apoptosis .

- Antimicrobial Evaluation : A comprehensive screening of various thiadiazole derivatives revealed that those with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-halogenated counterparts .

Q & A

Q. What are the key synthetic routes for preparing Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate, and how do reaction conditions influence yield?

The synthesis often involves coupling 5-amino-1,3,4-thiadiazole-2-thiol with methyl 4-substituted benzoate derivatives. For example, refluxing with acetonitrile (3–4 h) and using catalysts like Mn(II) can improve yields . Key intermediates are formed via nucleophilic substitution or urea/thiol coupling, with TLC monitoring critical for tracking progress . Optimizing solvent choice (e.g., DMF for solubility) and temperature (90–95°C for cyclization) is essential to avoid side products .

Q. Which spectroscopic techniques are most reliable for characterizing Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate?

Combined use of / NMR (400 MHz, DMSO-d6), FT-IR (KBr pellet), and mass spectrometry (70 eV ESI-MS) is standard. NMR confirms aromatic proton environments and amine/thiadiazole connectivity, while IR identifies functional groups like C=O (1700–1720 cm) and N–H stretches (3300–3400 cm) . Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or tautomerism, requiring recrystallization or column chromatography .

Q. How can researchers mitigate hazards associated with handling this compound during synthesis?

The compound’s intermediates may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, PPE (gloves, lab coats), and avoid exposure to phosphorous oxychloride (used in cyclization steps). Waste must be neutralized (e.g., NaOH for acidic byproducts) and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound’s reactivity and bioactivity?

DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (hydrogen bonding, π-stacking) critical for ligand-receptor binding. For example, studies on analogous thiadiazoles show correlations between electron-withdrawing substituents and anticancer activity . Pairing computational results with experimental IC values (e.g., in kinase assays) validates mechanistic hypotheses .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies often arise from varying catalysts (e.g., Mn(II) vs. Cu(I)) or solvent purity. Systematic optimization via DoE (Design of Experiments) can identify critical factors (e.g., molar ratios, reflux time). For bioactivity, standardized assays (e.g., MIC testing per CLSI guidelines) and cell line selection (e.g., MCF-7 vs. HeLa) reduce variability .

Q. How can structural analogs of this compound be designed to improve pharmacokinetic properties?

Introducing hydrophilic groups (e.g., sulfonamides) at the 5-amino position enhances solubility, while methyl/methoxy groups on the benzoate ring improve metabolic stability. SAR studies on derivatives like N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-4-methylbenzenesulfonamide show improved bioavailability and reduced CYP450 inhibition .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling reactions beyond 10 mmol often leads to diminished yields due to inefficient heat transfer or side reactions. Microwave-assisted synthesis (e.g., 150 W, 100°C) reduces reaction time and improves regioselectivity. Purity must be verified via HPLC (C18 column, acetonitrile/water gradient) .

Methodological Recommendations

- Synthesis Optimization : Use Mn(II) catalysts for thiadiazole cyclization (70–80% yield) .

- Toxicity Screening : Follow OECD guidelines for acute toxicity testing (oral, dermal routes) .

- Data Validation : Cross-reference spectral data with databases like SciFinder or Reaxys to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.